N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Overview
Description
N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group attached to the oxazole ring and a dimethylphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylamine with 2-methyl-2-oxazoline-4-carboxylic acid under acidic or basic conditions to form the desired oxazole ring . The reaction is usually carried out in a solvent such as toluene or ethanol, and the reaction mixture is refluxed for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can participate in substitution reactions, where the dimethylphenyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amino-oxazole derivatives.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
- N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
- N-(3,4-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Uniqueness: N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxazole ring also contributes to its distinct properties compared to other heterocyclic compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(6-9(8)2)15-13(16)12-7-17-10(3)14-12/h4-7H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADJMBYMRRTLKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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